molecular formula C11H9ClN2O B590841 5-(Benzyloxy)-2-chloropyrimidine CAS No. 138274-14-3

5-(Benzyloxy)-2-chloropyrimidine

Cat. No. B590841
CAS RN: 138274-14-3
M. Wt: 220.656
InChI Key: XOCCSJLRSSDCLM-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-chloropyrimidine (5-BOC-2-CP) is an organic compound with a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound with a five-membered ring containing two nitrogen atoms. 5-BOC-2-CP is an important building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is also used as a reagent in several biochemical and physiological studies.

Scientific Research Applications

Biochemistry Research

5-(Benzyloxy)-2-chloropyrimidine: is utilized in biochemistry research for the synthesis of various biochemical compounds. It serves as a precursor in the development of inhibitors targeting enzymes or receptors within biological systems. For instance, it has been used in the synthesis of chromane derivatives, which are studied for their potential as inhibitors of the salicylate synthase from M. tuberculosis, indicating its role in antitubercular agent research .

Pharmacology

In pharmacology, this compound is instrumental in creating new drugs. It’s involved in the synthesis of molecules that exhibit a range of activities, such as antitumor, anti-inflammatory, and antimicrobial effects. Its role in the design and synthesis of new inhibitors for various diseases showcases its importance in medicinal chemistry .

Organic Synthesis

5-(Benzyloxy)-2-chloropyrimidine: plays a critical role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This process is widely applied in carbon–carbon bond-forming reactions, which are fundamental in creating complex organic molecules for material science and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is a key intermediate for the synthesis of complex molecules with potential therapeutic applications. It’s used to create structures that can interact with biological targets, leading to the development of new medications with improved efficacy and safety profiles .

Material Science

The compound finds applications in material science, particularly in the synthesis of organic materials that could be used in electronic devices or as part of novel materials with specific optical properties. Its derivatives are explored for their potential use in creating new types of polymers or coatings .

Analytical Methods

In analytical chemistry, 5-(Benzyloxy)-2-chloropyrimidine is used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibration curves, method development, and validation processes in the analysis of complex biological or environmental samples .

Mechanism of Action

Target of Action

It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 5-(Benzyloxy)-2-chloropyrimidine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The molecular and cellular effects of 5-(Benzyloxy)-2-chloropyrimidine’s action are largely dependent on the specific context in which the compound is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(Benzyloxy)-2-chloropyrimidine. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is often used, depends on a combination of exceptionally mild and functional group tolerant reaction conditions

properties

IUPAC Name

2-chloro-5-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCCSJLRSSDCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659431
Record name 5-(Benzyloxy)-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138274-14-3
Record name 5-(Benzyloxy)-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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